N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSJAYSGYLPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.
Cyclopropanesulfonamide Formation: The cyclopropanesulfonamide group can be introduced through the reaction of cyclopropylamine with sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiazole ring can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine moieties exhibit promising antimicrobial activities. For instance, several derivatives of thiazole have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The studies have shown that compounds similar to N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of thiazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant activity against resistant strains, making them potential candidates for further development in treating infections caused by multidrug-resistant pathogens .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds with similar structures have demonstrated activity against various cancer cell lines, including breast cancer (MCF7) and other solid tumors.
Case Study: Anticancer Activity
In a recent study, thiazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that specific derivatives significantly inhibited cell proliferation, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
Biochemical Probes
Beyond its antimicrobial and anticancer properties, this compound may also function as a biochemical probe in research settings. Its unique structural features allow it to interact with biological targets, potentially leading to insights into disease mechanisms and the development of novel therapeutic strategies.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi; potential for treating infections. |
| Anticancer Properties | Demonstrated cytotoxic effects on various cancer cell lines; potential for drug development. |
| Biochemical Probes | May aid in understanding biological processes and disease mechanisms. |
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group. Its chemical formula is crucial for understanding its interactions with biological targets.
Enzymatic Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer progression. The compound exhibited the following IC50 values against various PI3K isoforms:
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
| PI3Kβ | ~30 |
These results indicate that this compound has a significantly higher inhibitory potency against PI3Kα, γ, and δ compared to PI3Kβ, suggesting selective inhibition which could be beneficial in therapeutic applications targeting specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the sulfonamide functionality is essential for the compound's inhibitory activity. Variations in the substituents on the thiazole and piperidine rings can lead to significant changes in potency. For instance, compounds with different aryl sulfonamides demonstrated varying degrees of inhibition, emphasizing the importance of structural modifications in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with the ATP binding pocket of PI3Kα. The analysis indicated that:
- The thiazole moiety forms hydrogen bonds with key residues such as Val851.
- The sulfonamide group interacts with Lys802, contributing to the stability of the binding.
These interactions are critical for the compound's affinity toward its target and provide insights into how structural changes could optimize its efficacy .
Case Studies and Research Findings
Various case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduces cell viability in multiple cancer cell lines through its action on the PI3K pathway.
- Animal Models : Preclinical trials using animal models showed promising results in tumor reduction when administered alongside standard chemotherapeutic agents, suggesting a synergistic effect.
- Toxicology Reports : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, which is crucial for further development into clinical applications .
Q & A
Q. What are the standard synthetic routes for preparing N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide, and how are key intermediates optimized?
The synthesis typically involves multi-step reactions:
- Thiazole core formation : Condensation of o-aminothiophenol with aldehydes under oxidative conditions to generate the thiazole ring .
- Piperidine functionalization : Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions, followed by sulfonylation using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Critical parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–60°C), and reaction time (6–24 hours) significantly impact yield and purity. Intermediate purification via column chromatography is often required .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for thiazole) and aliphatic signals from the piperidine (δ 2.5–4.0 ppm) and cyclopropane (δ 0.8–1.5 ppm) groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~340–360) confirm molecular weight .
- Infrared Spectroscopy (IR) : Peaks at ~1350–1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages (±0.3%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific bioactivity?
SAR strategies include:
- Piperidine modifications : Introducing substituents (e.g., tert-butyl, acetyl) to enhance lipophilicity and blood-brain barrier penetration .
- Sulfonamide variations : Replacing cyclopropane with fluorinated or methyl groups to alter electronic properties and binding affinity .
- Thiazole substitutions : Incorporating electron-withdrawing groups (e.g., Cl, F) to improve metabolic stability . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like kinases or GPCRs .
Q. What methodologies resolve contradictions in biological activity data across different studies?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentration, or incubation time .
- Compound purity : Impurities >95% (HPLC) are critical; residual solvents or byproducts may interfere .
- Cell-line variability : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled passage numbers . Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding kinetics) can validate results .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
Tools like SwissADME and ProTox-II are employed to:
- Estimate logP (lipophilicity), aqueous solubility, and permeability (e.g., Caco-2 cell model) .
- Predict CYP450 metabolism hotspots (e.g., piperidine N-dealkylation) and potential toxicophores (e.g., sulfonamide-related hepatotoxicity) . Molecular dynamics simulations (AMBER or GROMACS) assess stability in target binding pockets over time .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency .
- Green chemistry : Solvent substitution (e.g., ethanol instead of DMF) aligns with EHS guidelines .
- Quality control : In-process monitoring via UPLC-MS ensures batch-to-batch reproducibility .
Q. How are stability and storage conditions optimized for long-term use?
- Thermal stability : Thermogravimetric analysis (TGA) confirms decomposition temperatures (>200°C for crystalline forms) .
- Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent sulfonamide oxidation .
- Lyophilization : For aqueous formulations, lyophilized powders retain activity for >12 months at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
